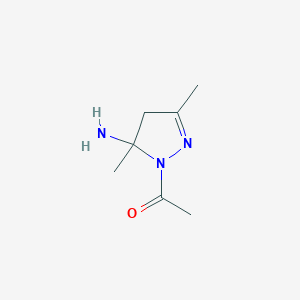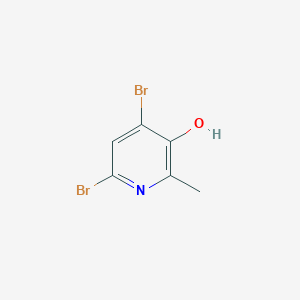
4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, a nitro group at the 5th position, and a cyano group at the 2nd position. These substituents confer unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted imidazoles.
Reduction: 4-Bromo-1-methyl-5-amino-1H-imidazole-2-carbonitrile.
Oxidation: 4-Bromo-1-carboxy-5-nitro-1H-imidazole-2-carbonitrile.
Aplicaciones Científicas De Investigación
4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile is largely dependent on its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial and anticancer effects. The bromine and cyano groups can also participate in various biochemical pathways, enhancing the compound’s overall activity .
Comparación Con Compuestos Similares
4-Bromo-1H-imidazole: Lacks the methyl, nitro, and cyano groups, resulting in different chemical properties and reactivity.
1-Methyl-5-nitro-1H-imidazole: Lacks the bromine and cyano groups, affecting its biological activity.
5-Nitro-1H-imidazole-2-carbonitrile: Lacks the bromine and methyl groups, altering its chemical behavior.
Uniqueness: 4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom enhances its potential for substitution reactions, while the nitro and cyano groups contribute to its biological effects .
Propiedades
IUPAC Name |
4-bromo-1-methyl-5-nitroimidazole-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O2/c1-9-3(2-7)8-4(6)5(9)10(11)12/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJOPOAVYGYNGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=C1[N+](=O)[O-])Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441092 |
Source


|
| Record name | 4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162759-92-4 |
Source


|
| Record name | 4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B60840.png)
![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
![4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid](/img/structure/B60847.png)

